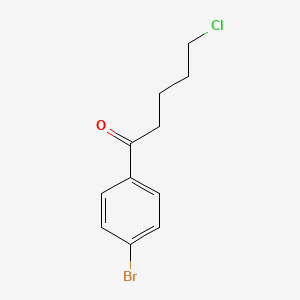

1-(4-Bromophenyl)-5-chloro-1-oxopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-5-chloropentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIORYRWTPWEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622007 | |

| Record name | 1-(4-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54874-12-3 | |

| Record name | 1-(4-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Functional Group Significance

1-(4-Bromophenyl)-5-chloro-1-oxopentane, identified by the CAS number 54874-12-3, is structurally classified as a halogenated aromatic ketone. chemicalbook.comchemicalbook.com Its molecular framework, represented by the formula C₁₁H₁₂BrClO, features a pentanone backbone. chemicalbook.com One terminus of this chain is attached to a 4-bromophenyl group, while the other is capped with a chlorine atom.

The profound significance of this molecule in synthetic endeavors is rooted in the distinct reactivity of its constituent functional groups:

Aryl Bromide: The presence of a bromine atom on the phenyl ring is a key feature, rendering the aromatic core susceptible to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This includes well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are indispensable tools for the elaboration of the aromatic ring.

Ketone: The carbonyl group within the pentanone chain serves as a versatile reactive center. It can readily undergo nucleophilic attack to form alcohols, be a site for condensation reactions to extend the carbon skeleton, or be transformed into other functional groups through various derivatization reactions.

Alkyl Chloride: The terminal chlorine atom on the five-carbon chain acts as a competent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a diverse range of nucleophiles, thereby enabling the synthesis of a multitude of derivatives with varied functionalities.

The co-existence of these three distinct reactive moieties within a single, relatively simple molecule provides a platform for sequential and regioselective chemical transformations, making it a valuable asset in the design of complex synthetic routes.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 54874-12-3 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₂BrClO | chemicalbook.com |

| Molecular Weight | 275.57 g/mol | chemicalbook.com |

Foundational Research Context and Relevance As a Synthetic Intermediate

Retrosynthetic Analysis for this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnection is the bond between the carbonyl carbon and the aromatic ring. This disconnection is characteristic of a Friedel-Crafts acylation reaction.

This primary disconnection leads to two key synthons: a 4-bromophenyl cation synthon and a 5-chloropentanoyl anion synthon. The corresponding synthetic equivalents for these synthons are bromobenzene and a reactive derivative of 5-chloropentanoic acid, such as 5-chlorovaleryl chloride.

A secondary disconnection can be performed on the 5-chlorovaleryl chloride precursor itself. This C5 chain can be traced back to simpler starting materials like 1,4-dichlorobutane (B89584) or δ-valerolactone, suggesting multiple pathways for the synthesis of this key intermediate. This systematic deconstruction highlights the core reactions and starting materials required for the forward synthesis.

Direct Synthetic Routes

The forward synthesis, guided by the retrosynthetic analysis, converges on the Friedel-Crafts acylation as the key bond-forming step. The success of this synthesis relies on the efficient preparation of the necessary precursors.

The formation of the aromatic ketone structure is most effectively accomplished via a Friedel-Crafts acylation. chemguide.co.uk This electrophilic aromatic substitution reaction involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst. masterorganicchemistry.com

In the synthesis of this compound, bromobenzene is acylated with 5-chlorovaleryl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as the catalyst. masterorganicchemistry.com The mechanism proceeds through the following steps:

The Lewis acid coordinates to the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion (CH₂Cl(CH₂)₃CO⁺). masterorganicchemistry.comtcd.ie This resonance-stabilized carbocation is a potent electrophile.

The π-electron system of the bromobenzene ring attacks the acylium ion. The bromine atom is a deactivating but ortho-, para-directing group. The steric hindrance at the ortho position favors substitution at the para position, leading to the desired 1,4-disubstituted product.

A temporary loss of aromaticity occurs with the formation of a positively charged intermediate (a sigma complex).

The [AlCl₄]⁻ complex abstracts a proton from the ring, restoring aromaticity and regenerating the AlCl₃ catalyst, with the concurrent formation of hydrogen chloride (HCl) gas. tcd.ie

The reaction is typically performed in an inert solvent, and the mixture may be heated to ensure completion. chemguide.co.uk

From 1,4-Dichlorobutane: This industrial method involves a multi-step process. 1,4-dichlorobutane is first reacted with sodium cyanide in a phase-transfer catalyzed reaction to generate 5-chlorovaleronitrile. chemicalbook.comchemicalbook.com This intermediate is then hydrolyzed using a strong acid, such as concentrated hydrochloric acid, to yield 5-chlorovaleric acid. Finally, the carboxylic acid is converted to the desired acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene (B27547). google.comchemicalbook.com

From δ-Valerolactone: An alternative route involves the ring-opening of δ-valerolactone. Reaction with reagents like phosgene (B1210022) or a combination of hydrogen chloride and triphosgene can directly yield 5-chlorovaleryl chloride. chemicalbook.compatsnap.com For example, heating δ-valerolactone with phosgene in the presence of an iron or aluminum catalyst can produce the product in high yield. patsnap.com

From 1-bromo-3-chloropropane (B140262): This method involves the reaction of 1-bromo-3-chloropropane with diethyl malonate, followed by hydrolysis and decarboxylation to give 5-chloropentanoic acid, which is then converted to the acyl chloride. google.com

| Starting Material | Key Reagents | Intermediate(s) | Reported Yield | Reference |

|---|---|---|---|---|

| 1,4-Dichlorobutane | 1. NaCN (Phase Transfer Catalyst) 2. HCl (hydrolysis) 3. SOCl₂ | 5-Chlorovaleronitrile, 5-Chlorovaleric acid | Data not specified | chemicalbook.comchemicalbook.com |

| δ-Valerolactone | Phosgene, Fe or Al catalyst, Water | None (Direct conversion) | Up to 93% | patsnap.com |

| δ-Valerolactone | HCl, Triphosgene, Dimethylpropylene urea | None (Direct conversion) | 80% | chemicalbook.com |

| 5-Chlorovaleric acid | Thionyl chloride (SOCl₂) | None (Direct conversion) | Data not specified | google.com |

While the Friedel-Crafts acylation of bromobenzene is the most direct method for introducing the 4-bromophenyl moiety, other advanced synthetic strategies could hypothetically be employed. These alternative routes are more complex but offer flexibility in substrate scope.

Direct Acylation of Bromobenzene: As detailed previously, this is the most straightforward and common approach. It utilizes readily available bromobenzene as the aromatic starting material. uni-siegen.de

Palladium-Catalyzed Cross-Coupling Reactions: A less direct approach could involve a Suzuki-Miyaura cross-coupling reaction. This would require the synthesis of a suitable boronic acid or ester derivative of the pentanoyl chain, which would then be coupled with a dihalobenzene, such as 1,4-dibromobenzene, under palladium catalysis. This multi-step process would be significantly more complex than the direct Friedel-Crafts route.

Synthesis from other 4-Bromophenyl Precursors: One could envision starting with a different commercially available precursor, such as 4-bromophenylacetonitrile. guidechem.com The synthesis would then require elaboration of the nitrile group and the addition of the remaining three carbons of the chain, followed by conversion to the ketone functionality. This pathway would be circuitous compared to the direct acylation method.

Precursor Chemistry and Intermediate Transformations

The primary precursors for the synthesis are bromobenzene and 5-chlorovaleryl chloride. Bromobenzene is an electron-rich aromatic compound that is activated towards electrophilic substitution at the ortho and para positions, although the halogen's inductive effect slightly deactivates the ring compared to benzene (B151609). tcd.ie

The synthesis of 5-chlorovaleryl chloride involves several key intermediate transformations. In the route starting from 1,4-dichlorobutane, the nucleophilic substitution of a chloride with a cyanide ion forms 5-chlorovaleronitrile. chemicalbook.com The subsequent acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid is a standard transformation in organic synthesis. The final conversion of 5-chlorovaleric acid to 5-chlorovaleryl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. google.com

In the Friedel-Crafts acylation step, the most critical intermediate is the acylium ion. Its formation from 5-chlorovaleryl chloride and aluminum chloride is the key activating step that enables the electrophilic attack on the bromobenzene ring. masterorganicchemistry.com

Reaction Optimization and Process Intensification Studies

While specific process intensification studies for the synthesis of this compound are not detailed in the surveyed literature, optimization can be inferred from general principles applied to its constituent reactions.

For the Friedel-Crafts acylation, key parameters for optimization include:

Catalyst Loading: The stoichiometry of the Lewis acid (AlCl₃) is crucial. Typically, slightly more than one equivalent is used because the catalyst complexes with the product ketone, rendering it inactive.

Temperature Control: The reaction temperature influences the reaction rate and selectivity. Initial mixing is often done at low temperatures, followed by heating to drive the reaction to completion. chemguide.co.uk A typical temperature range is 50-60°C. chemguide.co.ukuni-siegen.de

Solvent Choice: An inert solvent, such as dichloromethane (B109758) or carbon disulfide, is generally used to facilitate stirring and control the reaction temperature.

For the synthesis of the 5-chlorovaleryl chloride precursor, optimization focuses on maximizing yield and minimizing hazardous reagents. The route from δ-valerolactone using a phosgene/catalyst system shows high reported yields of up to 93% and represents a more direct process compared to the multi-step route from 1,4-dichlorobutane. patsnap.com

| Reaction Step | Parameter | Condition/Variable | Objective/Consideration | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Catalyst | Aluminum Chloride (AlCl₃) | Optimize stoichiometric ratio to ensure complete reaction. | uni-siegen.de |

| Temperature | 50-60 °C | Balance reaction rate with prevention of side reactions. | chemguide.co.ukuni-siegen.de | |

| Solvent | Dichloromethane (DCM) or other inert solvent | Ensure solubility of reagents and facilitate heat transfer. | tcd.ie | |

| 5-Chlorovaleryl Chloride Synthesis | Starting Material | δ-Valerolactone vs. 1,4-Dichlorobutane | δ-Valerolactone route is shorter and has higher reported yields. | google.compatsnap.com |

| Reagents | Phosgene/Fe vs. SOCl₂ vs. Triphosgene | Phosgene/Fe system shows yields up to 93%. Evaluate reagent toxicity and cost. | chemicalbook.compatsnap.com |

Process intensification could involve using flow chemistry reactors for the Friedel-Crafts acylation to improve heat management and safety, especially concerning the evolution of HCl gas.

Catalysis in the Synthesis of this compound

The Friedel-Crafts acylation reaction necessitates the use of a catalyst, typically a Lewis acid, to activate the acylating agent, 5-chlorovaleryl chloride, thereby generating a highly electrophilic acylium ion. The choice of catalyst is a critical factor that governs the reaction rate and, in some cases, the regioselectivity of the acylation.

Commonly employed Lewis acid catalysts for the acylation of bromobenzene include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). numberanalytics.com Aluminum chloride is a potent Lewis acid that effectively promotes the formation of the acylium ion, often leading to high conversion rates. However, its high reactivity can sometimes result in the formation of undesired byproducts. Ferric chloride, being a milder Lewis acid, offers an alternative that can enhance selectivity in certain applications. numberanalytics.com

The selection of the catalyst is also influenced by the electronic nature of the aromatic substrate. Bromobenzene is considered a deactivated aromatic ring towards electrophilic substitution due to the electron-withdrawing inductive effect of the bromine atom. This deactivation necessitates the use of a sufficiently strong Lewis acid to facilitate the reaction. Research into greener and more efficient catalytic systems has explored the use of reusable solid acid catalysts and metal triflates, which can offer advantages in terms of catalyst recovery and reduced environmental impact. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Relative Strength | Common Applications | Potential Considerations |

| Aluminum Chloride (AlCl₃) | Strong | General Friedel-Crafts acylation, particularly with deactivated rings. numberanalytics.com | Can lead to side reactions; requires stoichiometric amounts. |

| Ferric Chloride (FeCl₃) | Moderate | Milder reaction conditions; suitable for substrates prone to rearrangement. numberanalytics.com | May exhibit lower activity compared to AlCl₃. |

| Boron Trifluoride (BF₃) | Moderate | Used for reactions requiring high selectivity. numberanalytics.com | Gaseous nature can be challenging to handle. |

| Metal Triflates (e.g., Sc(OTf)₃) | Varies | Catalytic amounts can be effective; often used in greener synthetic protocols. researchgate.net | Can be more expensive than traditional Lewis acids. |

This table presents a generalized comparison of common Lewis acid catalysts. The optimal catalyst for the synthesis of this compound would require specific experimental optimization.

Influence of Solvent Systems and Reaction Conditions on Efficiency and Selectivity

Commonly used solvents for Friedel-Crafts acylation include halogenated hydrocarbons such as dichloromethane and dichloroethane, as well as nitrobenzene (B124822). numberanalytics.comresearchgate.net Dichloromethane is a popular choice due to its ability to dissolve the reactants and the catalyst-acyl chloride complex. numberanalytics.com Nitrobenzene, a more polar solvent, can sometimes accelerate the reaction rate but may also lead to the formation of meta-substituted byproducts, although the para-isomer is generally favored due to steric hindrance from the bulky bromine atom. numberanalytics.com The choice of solvent can also affect the solubility of the product and the ease of work-up.

Reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also promote the formation of side products and decrease the selectivity for the desired para-isomer. researchgate.net Therefore, careful control of the reaction temperature is essential to achieve a high yield of this compound while minimizing the formation of ortho and meta isomers. The optimal temperature is often determined empirically for each specific catalyst and solvent system.

The reaction time is also a key variable that needs to be optimized. Insufficient reaction time can lead to incomplete conversion of the starting materials, while excessively long reaction times may result in product degradation or the formation of polymeric byproducts. Monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial for determining the optimal reaction duration.

Table 2: Impact of Reaction Parameters on the Synthesis of this compound

| Parameter | Influence on Efficiency | Influence on Selectivity (para-isomer) | General Considerations |

| Solvent Polarity | Generally increases with polarity (e.g., nitrobenzene > dichloromethane). numberanalytics.com | Can be influenced by the solvent's ability to stabilize intermediates. | Solvent should be inert to the reaction conditions. |

| Temperature | Increases with temperature. researchgate.net | Higher temperatures can decrease selectivity. researchgate.net | Must be carefully controlled to balance rate and selectivity. |

| Reaction Time | Increases with time up to a certain point. | Can be affected by prolonged exposure to reaction conditions. | Should be optimized to ensure complete conversion without product degradation. |

| Catalyst Loading | Increases with higher catalyst concentration. | Generally less affected than by temperature or solvent. | Stoichiometric amounts of Lewis acids are often required. |

This table provides a general overview of the influence of various reaction parameters. The precise effects are interdependent and require experimental validation for the specific synthesis of this compound.

Reactivity Profiles and Reaction Mechanisms of 1 4 Bromophenyl 5 Chloro 1 Oxopentane

Mechanistic Studies of Carbonyl Reactivity

The ketone group is a central feature of the molecule's reactivity, participating in reactions at the carbonyl carbon and the adjacent α-carbon.

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further influenced by the attached 4-bromophenyl group. The bromine atom is an electron-withdrawing group via induction, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Nucleophilic addition to the ketone proceeds via a well-established mechanism. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup to yield an alcohol. The presence of the aryl group provides steric hindrance compared to aliphatic ketones, which can modulate the rate of nucleophilic attack.

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity. libretexts.org The hydrogens attached to these carbons (α-hydrogens) can be removed by a base to form a resonance-stabilized intermediate called an enolate. libretexts.orgmasterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen, making the α-carbon a potent nucleophile. masterorganicchemistry.com

In the case of 1-(4-Bromophenyl)-5-chloro-1-oxopentane, there are two α-carbons with protons: one on the methylene (B1212753) group of the pentanoyl chain (C2) and the other implicitly at the benzylic position if considering tautomerization involving the aryl ring, though enolization of the C2 position is far more common. The formation of the enolate at the C2 position allows for a variety of α-substitution reactions. libretexts.orgchemistrynotes.com

Halogenation : In the presence of an acid or base and a halogen (Cl₂, Br₂, I₂), the ketone can undergo halogenation at the α-position. libretexts.org The reaction proceeds through an enol or enolate intermediate which attacks the halogen. libretexts.org

Alkylation : Enolates are excellent nucleophiles for Sₙ2 reactions with alkyl halides. libretexts.org This allows for the formation of new carbon-carbon bonds at the α-position, extending the carbon skeleton. libretexts.org

The general mechanism for a base-catalyzed α-substitution begins with the deprotonation of the α-carbon to form the enolate, which then acts as a nucleophile, attacking an electrophile. youtube.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form a neutral enol intermediate, which then attacks the electrophile. youtube.com

| Reaction Type | Reagents | Intermediate | Product Type |

| α-Halogenation (Acidic) | Br₂, Acetic Acid | Enol | α-Bromo ketone |

| α-Halogenation (Basic) | NaOH, Br₂ | Enolate | α-Bromo ketone |

| α-Alkylation | 1. LDA, THF; 2. R-X | Enolate | α-Alkyl ketone |

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds, primarily through organometallic catalysis or radical intermediates.

The aryl bromide functionality is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex architectures.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Stille Reaction : The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org While highly versatile, the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org

Negishi Coupling : This reaction utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high reactivity and functional group tolerance. chemeurope.comnih.gov The mechanism follows the same general catalytic cycle, and both palladium and nickel catalysts can be employed. wikipedia.orgchemeurope.com

| Coupling Reaction | Nucleophile | Typical Catalyst | Typical Base/Solvent |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (Often no base) / THF, DMF |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | (Often no base) / THF |

Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution (SₑAr). wikipedia.org The regiochemical outcome is controlled by the directing effects of the substituents already present: the bromine atom and the acyl group (-CO(CH₂)₄Cl).

Directing Effects : Both the bromo group and the acyl group are deactivating towards electrophilic aromatic substitution, meaning the reaction will be slower than with benzene (B151609) itself. The bromo group is an ortho, para-director, while the acyl group is a meta-director. wikipedia.org When both are present, their effects are combined. The strong deactivating and meta-directing nature of the acyl group will dominate, directing incoming electrophiles to the positions meta to it (and ortho to the bromine atom).

The mechanism involves the attack of the aromatic π-system on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the carbon bearing the new electrophile, restoring the aromaticity of the ring. libretexts.org

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. nih.gov This highly reactive intermediate can then participate in a variety of transformations. The generation of aryl radicals from aryl halides can be achieved through several methods, including photoredox catalysis or the use of radical initiators with reagents like tin hydrides. nih.govnih.govacs.org

Visible-light-driven reduction of aryl halides is an increasingly common method. nih.gov In this process, a photocatalyst absorbs light and, in its excited state, transfers an electron to the aryl bromide. nih.gov This forms a radical anion, which rapidly fragments, cleaving the carbon-bromine bond to release a bromide ion and the desired aryl radical. nih.gov Once formed, this radical can undergo various reactions, such as hydrogen atom abstraction or addition to unsaturated bonds, to form new C-C bonds. researchgate.netlibretexts.org For instance, radical-mediated bromoallylation can create diene structures through a radical chain mechanism. thieme-connect.deresearchgate.net

Transformations of the Aliphatic Chloro Group

The primary reactive site for many transformations of this compound is the terminal chloro group. This section explores the key reaction mechanisms governing its conversion.

Nucleophilic Substitution Pathways (SN1, SN2)

The replacement of the chlorine atom by a nucleophile is a fundamental transformation for this compound. The operative mechanism, either bimolecular (SN2) or unimolecular (SN1), is largely dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 mechanism is generally favored for primary alkyl halides like this compound. This pathway involves a one-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously. Strong, unhindered nucleophiles and polar aprotic solvents promote the SN2 reaction.

Conversely, the SN1 mechanism, which proceeds through a carbocation intermediate, is less likely for this primary chloride. However, under conditions that favor carbocation formation, such as in the presence of a Lewis acid or in a highly polar protic solvent, an SN1 pathway could be considered. The stability of the primary carbocation that would be formed is a significant barrier to this mechanism.

| Reaction Pathway | Favored by | Intermediate | Stereochemistry |

| SN2 | Strong, unhindered nucleophiles; Polar aprotic solvents | None (concerted) | Inversion of configuration |

| SN1 | Weak nucleophiles; Polar protic solvents; Lewis acids | Carbocation | Racemization |

Elimination Reaction Mechanisms (E1, E2)

In the presence of a base, this compound can undergo elimination of hydrogen chloride to form an alkene. The regioselectivity and stereoselectivity of this reaction are governed by the E1 or E2 mechanism.

The E2 mechanism is a concerted, one-step process that requires a strong base. The regiochemical outcome is typically governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted Hofmann product. chemistrysteps.commsu.edu

The E1 mechanism, proceeding through a carbocation intermediate, is generally not favored for primary alkyl halides. It typically requires a weak base and conditions that promote ionization. If an E1 reaction were to occur, it would also be expected to follow Zaitsev's rule in terms of regioselectivity. chemistrysteps.com

| Elimination Pathway | Base Strength | Regioselectivity |

| E2 | Strong base | Zaitsev (major), Hofmann (with bulky base) |

| E1 | Weak base | Zaitsev |

Intramolecular Cyclization and Ring Formation via the Chloroalkyl Chain

A significant and synthetically useful reaction of this compound is its ability to undergo intramolecular cyclization. This reaction typically proceeds via an intramolecular Friedel-Crafts acylation mechanism under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

In this process, the acyl group acts as an electrophile, and the bromophenyl ring acts as the nucleophile. The reaction leads to the formation of a new carbon-carbon bond and the closure of a six-membered ring, yielding a tetralone derivative. Specifically, the cyclization of this compound would be expected to produce 7-bromo-3,4-dihydronaphthalen-1(2H)-one. The position of the cyclization is directed by the activating effect of the carbonyl group on the aromatic ring.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity and regioselectivity.

Chemoselectivity: In reactions with nucleophiles that are also bases, there is a competition between substitution and elimination at the chloroalkyl chain. The outcome is influenced by the nature of the nucleophile/base and the reaction temperature. Strong, sterically hindered bases tend to favor elimination, while strong, unhindered nucleophiles favor substitution. Higher temperatures generally favor elimination over substitution.

Regioselectivity: In elimination reactions, the formation of the more substituted alkene (Zaitsev product) is generally favored due to its greater thermodynamic stability. chemistrysteps.com However, as mentioned, the use of bulky bases can alter this preference towards the less substituted alkene (Hofmann product). chemistrysteps.com In the case of intramolecular Friedel-Crafts cyclization, the regioselectivity is high, with the acylation occurring at the ortho position to the carbonyl group due to electronic activation.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The relative rates and equilibrium positions of the various reactions of this compound are governed by kinetic and thermodynamic factors.

Nucleophilic Substitution vs. Elimination: The competition between SN2 and E2 reactions is a classic example of kinetic control. While both reactions may be thermodynamically favorable, their relative rates determine the major product. The transition state energies for substitution and elimination are influenced by factors such as steric hindrance and the nature of the base.

Intramolecular Cyclization: The intramolecular Friedel-Crafts cyclization to form a tetralone is generally a thermodynamically favorable process due to the formation of a stable six-membered ring and the restoration of aromaticity. The high activation energy for this reaction typically requires the use of a strong Lewis acid catalyst to proceed at a reasonable rate. The formation of a six-membered ring is kinetically and thermodynamically more favorable than the formation of smaller or larger rings in this type of cyclization.

| Transformation | Controlling Factor | Key Considerations |

| SN2 vs. E2 | Kinetic | Nature of nucleophile/base, steric hindrance, temperature |

| Regioselectivity of Elimination | Thermodynamic (generally) | Stability of the resulting alkene (Zaitsev vs. Hofmann) |

| Intramolecular Cyclization | Thermodynamic | Formation of a stable six-membered ring |

Advanced Spectroscopic Analysis of this compound

Detailed spectroscopic data for the chemical compound this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography, are not publicly available in the searched scientific literature and chemical databases.

While the identity of this compound is established with a unique CAS Registry Number of 54874-12-3 and a molecular formula of C11H12BrClO, comprehensive experimental data required for a detailed structural elucidation and characterization as per the requested outline could not be located.

Scientific inquiry relies on published, verifiable data. Without access to primary research articles or spectral database entries detailing the specific ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shift assignments, 2D NMR correlations, precise mass measurements and fragmentation patterns from HRMS, or single-crystal X-ray diffraction data for this specific compound, a scientifically accurate and thorough article on its advanced spectroscopic characterization cannot be composed.

Information on related but structurally distinct compounds, such as 1-(4-bromophenyl)pentan-1-one, is available but is not applicable for the analysis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Geometry

Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies detailing the crystal structure of 1-(4-Bromophenyl)-5-chloro-1-oxopentane. Consequently, there is no published data on its crystal packing and intermolecular interactions. Analysis of these features would typically involve single-crystal X-ray diffraction studies to determine the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice. Such an analysis would elucidate the nature and geometry of intermolecular forces, such as halogen bonding (involving the bromine and chlorine atoms), hydrogen bonding (if present), and van der Waals forces, which collectively govern the supramolecular architecture of the compound in the solid state.

Conformational Analysis in Crystalline State

In the absence of experimental crystallographic data for this compound, a detailed conformational analysis in the crystalline state cannot be provided. This type of analysis relies on the precise atomic coordinates obtained from X-ray diffraction to define key structural parameters. These parameters include bond lengths, bond angles, and, most importantly, torsion angles which describe the three-dimensional arrangement of the molecule. Specifically, the conformation of the pentanoyl chain and the relative orientation of the 4-bromophenyl group with respect to the carbonyl moiety are of interest. Without experimental data, any discussion on the conformation of this molecule in the solid state would be purely speculative.

Due to the lack of available research, data tables for crystallographic parameters and intermolecular interactions for this compound could not be generated.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to investigate the electronic structure and reactivity of organic molecules. For 1-(4-bromophenyl)-5-chloro-1-oxopentane, DFT calculations can provide a detailed understanding of its fundamental properties.

Geometry Optimization and Conformational Landscapes

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. The flexible five-carbon chain of this compound allows for numerous possible conformations. Geometry optimization using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), is employed to find the lowest energy (most stable) conformer. mdpi.comresearchgate.net

The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom. The atomic positions are then adjusted to minimize these forces until a stationary point on the potential energy surface is reached. A subsequent vibrational frequency analysis confirms that the structure is a true minimum (no imaginary frequencies) rather than a transition state. mdpi.com

Due to the rotational freedom around the single bonds in the pentane (B18724) chain, a comprehensive conformational search is necessary to map the conformational landscape. nih.gov This involves systematically rotating key dihedral angles and performing geometry optimizations for each starting structure. The relative energies of the resulting conformers indicate their population at a given temperature. For this compound, key dihedral angles would include those around the C-C bonds of the alkyl chain and the bond connecting the carbonyl carbon to the phenyl ring. The interactions between the terminal chlorine atom, the carbonyl group, and the bulky bromophenyl group will significantly influence the conformational preferences. researchgate.net Computational studies on similar molecules with flexible alkyl groups show that attractive and repulsive intramolecular interactions play a crucial role in determining the most stable conformers. researchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Description | Key Dihedral Angles (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Extended chain, anti-periplanar | ~180° | 0.00 |

| 2 | Gauche conformation | ~60° | +0.85 |

| 3 | Folded conformation, potential Cl-carbonyl interaction | Variable | +1.50 |

| 4 | Folded conformation, potential Cl-ring interaction | Variable | +2.10 |

Molecular Orbitals and Electronic Property Analysis

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These frontier molecular orbitals are key to understanding chemical reactivity. libretexts.org

HOMO: The HOMO represents the orbital from which electrons are most likely to be donated in a chemical reaction. Its energy level is related to the molecule's ionization potential. In this compound, the HOMO is expected to have significant contributions from the π-system of the electron-rich bromophenyl ring and the lone pairs on the carbonyl oxygen.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its energy is related to the electron affinity. The LUMO is anticipated to be localized on the carbonyl group, specifically the π* anti-bonding orbital, making the carbonyl carbon a primary site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more easily excited and thus more reactive. dergipark.org.tr

DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show a negative potential around the carbonyl oxygen, making it a site for electrophilic attack, and a positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack. mdpi.com

Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation

| Property | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | -1.20 | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability and moderate reactivity. scirp.org |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental data or aid in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (δ). nih.gov The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

For this compound, this method can predict both ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the choice of functional and basis set. nih.gov Predicted shifts can help assign specific peaks in an experimental spectrum, especially for the complex methylene (B1212753) proton signals in the pentane chain. Discrepancies between calculated and experimental shifts can also provide insights into conformational averaging or solvent effects not captured in the gas-phase calculation. nih.govmdpi.com

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom/Group | Predicted ¹³C Shift (δ) | Predicted ¹H Shift (δ) |

|---|---|---|

| Carbonyl C=O | 198.5 | - |

| Aromatic C-Br | 128.9 | - |

| Aromatic C-H (ortho to C=O) | 130.2 | 7.85 |

| Aromatic C-H (ortho to Br) | 132.1 | 7.68 |

| Alkyl CH₂ (α to C=O) | 38.1 | 3.05 |

| Alkyl CH₂ (β to C=O) | 23.5 | 2.01 |

| Alkyl CH₂ (γ to C=O) | 29.7 | 1.92 |

| Alkyl CH₂ (δ to C=O, α to Cl) | 44.3 | 3.60 |

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for exploring potential reaction pathways and understanding the kinetics and thermodynamics of chemical transformations. For this compound, several reactions could be investigated, such as nucleophilic substitution at the carbon bearing the chlorine atom or nucleophilic addition to the carbonyl carbon.

To elucidate a reaction mechanism, researchers identify the structures of reactants, products, intermediates, and, crucially, the transition states (TS) connecting them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. researchgate.net

By calculating the energies of all stationary points, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is critical for determining the reaction rate. acs.org For example, a DFT study could compare the activation barriers for an SN2 reaction at the terminal chlorinated carbon versus a competing elimination reaction, providing insight into the likely product distribution under specific conditions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and the explicit effects of the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent like hexane). The simulation would then track the trajectory of every atom over a period of nanoseconds to microseconds.

This approach is ideal for studying:

Conformational Dynamics: MD can reveal the full range of accessible conformations of the flexible pentane chain and the timescales of transitions between them. This provides a more realistic picture than the static view from DFT geometry optimization.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents. nih.gov The simulation can show how the solvent organizes around the hydrophobic (bromophenyl) and hydrophilic (carbonyl) parts of the molecule and how this "solvation shell" influences the molecule's conformation and dynamics. psu.edu The rate of conformational changes can be significantly different in implicit versus explicit solvent models, highlighting the importance of the solvent environment. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties (known as descriptors) with its chemical reactivity. nih.gov While DFT and MD focus on individual molecules, QSRR is used to build predictive models based on a dataset of related compounds.

A QSRR study involving this compound would typically proceed as follows:

Dataset Assembly: A series of analogous compounds would be synthesized or identified, varying substituents on the phenyl ring or the length of the alkyl chain.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.govresearchgate.net

Experimental Data: A consistent measure of reactivity would be obtained experimentally for all compounds in the dataset, such as the rate constant for a specific reaction. bohrium.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation linking the most relevant descriptors to the observed reactivity. nih.gov

Such a model could be used to predict the reactivity of new, unsynthesized compounds in the same class, guiding the design of molecules with desired properties. For halogenated aromatic compounds, QSRR models have been successfully used to predict reaction rates with radicals and other species. nih.gov

Synthetic Utility and Derivatization Strategies

1-(4-Bromophenyl)-5-chloro-1-oxopentane as a Versatile Building Block in Complex Synthesis

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a wide range of complex organic molecules. The presence of two different halogen atoms at distinct positions—a bromine atom on the aromatic ring and a chlorine atom on the alkyl chain—along with a central ketone moiety, allows for a stepwise and controlled derivatization.

The structure of this compound is well-suited for the construction of advanced organic frameworks. The chloroalkyl chain can be used to introduce nucleophiles or to form cyclic structures through intramolecular reactions. For instance, intramolecular cyclization could lead to the formation of tetralone derivatives, which are important structural motifs in many biologically active compounds. While direct examples involving this specific compound are not prevalent in the literature, the general reactivity of γ-haloketones supports this potential application.

Furthermore, the bromophenyl group can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Potential Reaction Type | Resulting Structure |

| Alkyl Chloride | Nucleophilic Substitution | Ether, Amine, Thioether, etc. |

| Aryl Bromide | Suzuki Coupling | Biaryl derivative |

| Aryl Bromide | Buchwald-Hartwig Amination | Aryl amine derivative |

| Ketone | Reduction | Secondary alcohol |

| Ketone | Grignard/Wittig Reaction | Tertiary alcohol/Alkene |

| Multiple Sites | Intramolecular Cyclization | Tetralone or other cyclic systems |

γ-Haloketones are well-established precursors for the synthesis of a variety of heterocyclic compounds. nih.govnih.gov The reaction of the ketone and the alkyl chloride moieties with dinucleophiles can lead to the formation of five, six, or seven-membered rings containing nitrogen, sulfur, or oxygen. For example, reaction with hydrazines could yield dihydropyridazinone derivatives, while reaction with primary amines could lead to the formation of substituted piperidines or other nitrogen-containing heterocycles.

The general utility of α-haloketones in heterocyclic synthesis is extensively documented, and by extension, γ-haloketones like this compound can be expected to serve as valuable synthons for more complex heterocyclic systems. nih.gov For instance, the Hantzsch thiazole (B1198619) synthesis, which traditionally uses α-haloketones, can be adapted for γ-haloketones to produce novel thiazole derivatives.

Functional Group Interconversions and Directed Modifications

The presence of three distinct functional groups in this compound allows for a high degree of control and selectivity in its chemical modifications.

The ketone group can be selectively reduced to a secondary alcohol using a variety of reducing agents. The choice of reagent is crucial to avoid unwanted side reactions with the halogen substituents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally suitable for the reduction of ketones in the presence of alkyl and aryl halides. wikipedia.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of the aryl bromide as well.

Conversely, while the ketone is already in a relatively high oxidation state, further oxidation is not a typical transformation. However, reactions at the α-carbon to the ketone are possible, such as α-halogenation, which could introduce further reactive handles for subsequent derivatization.

Table 2: Selective Reduction of Ketones in the Presence of Halides

| Reducing Agent | Selectivity | Comments |

| Sodium Borohydride (NaBH₄) | High for ketone | Generally does not reduce aryl or alkyl halides under standard conditions. wikipedia.org |

| Lithium Borohydride (LiBH₄) | Moderate | Can show some reactivity towards sensitive halides. |

| Lithium Aluminum Hydride (LiAlH₄) | Low | Will likely reduce the ketone and the aryl bromide. |

The two halogen atoms in this compound can be selectively functionalized. The aryl bromide is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: The reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base can be used to form a biaryl linkage. This is a powerful method for constructing complex aromatic systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine. This is a key transformation in the synthesis of many pharmaceuticals and materials.

Heck Reaction: The aryl bromide can be coupled with an alkene to form a new C-C bond, providing access to substituted styrenyl derivatives.

The alkyl chloride is generally less reactive in these palladium-catalyzed reactions but can be activated for coupling under specific conditions, often requiring nickel catalysts. nih.gov Alternatively, it can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as alkoxides, amines, and thiolates, to introduce diverse functionalities. The differential reactivity of the aryl bromide and the alkyl chloride allows for a sequential and controlled derivatization strategy.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Architecture

The unique trifunctional nature of this compound makes it an excellent platform for the development of novel synthetic methodologies. For example, tandem reactions where multiple bonds are formed in a single operation can be envisioned. An initial cross-coupling reaction on the aryl bromide could be followed by an intramolecular cyclization involving the ketone and the chloroalkyl chain.

Furthermore, the compound can be used to explore new catalytic systems that can differentiate between the two halogen atoms or that can mediate novel cyclization or rearrangement reactions. The development of such methodologies would be of significant interest to the synthetic community, providing new tools for the construction of complex molecular targets.

Future Research Directions and Emerging Opportunities

Sustainable and Green Synthesis Approaches for 1-(4-Bromophenyl)-5-chloro-1-oxopentane and its Derivatives

The synthesis of α-haloketones and related structures has traditionally relied on methods that can be resource-intensive and generate significant waste. mdpi.comnih.gov Future research will increasingly focus on developing sustainable and green synthetic protocols. This involves the application of green chemistry principles such as using renewable feedstocks, employing safer solvents, and designing energy-efficient processes. rsc.orgnih.govrsc.org

Key areas of investigation include:

Catalytic Routes: Moving away from stoichiometric halogenating agents towards catalytic systems. For instance, using catalytic amounts of HBr in the presence of an oxidant like air could offer a greener alternative for bromination steps. mdpi.com

Alternative Solvents: Exploring the use of water or solvent-free reaction conditions to minimize the use of volatile organic compounds (VOCs). rsc.orgresearchgate.net Reactions in aqueous sodium dodecyl sulphate (SDS) solutions, for example, have been shown to promote the α-iodination of aryl ketones and could be adapted for this compound's synthesis. mdpi.com

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Flow Chemistry: Continuous flow processes can offer enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch synthesis. acs.orgunibe.ch Developing a continuous flow synthesis for this compound would be a significant step towards a more sustainable production method. acs.org

| Metric | Traditional Approach (Hypothetical) | Green Chemistry Approach (Potential) | Associated Benefits |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Supercritical CO₂, or solvent-free | Reduced toxicity and environmental impact |

| Reagents | Stoichiometric amounts of Br₂ or PCl₅ | Catalytic systems (e.g., HBr/air, recyclable catalysts) | Higher atom economy, less waste generation mdpi.comrsc.org |

| Energy Input | Prolonged conventional heating | Microwave irradiation or flow reactor | Reduced reaction times and energy consumption mdpi.com |

| Process Type | Batch processing | Continuous flow synthesis | Improved safety, consistency, and scalability acs.orgunibe.ch |

Exploration of Unconventional Reactivity and Catalytic Pathways

The inherent functionality of this compound provides a rich platform for exploring novel chemical reactions. Future research can unlock new synthetic pathways by leveraging modern catalytic methods that go beyond classical transformations.

C-H Functionalization: The ketone group can act as a directing group to enable transition-metal-catalyzed functionalization of otherwise inert C-H bonds on the aromatic ring. rsc.org Catalysts based on rhodium or ruthenium could facilitate ortho-alkylation or alkenylation, providing access to a new range of complex derivatives. rsc.org

Photocatalysis: Photo-mediated hydrogen atom transfer (HAT) presents a mild and powerful method for activating C-H bonds. nih.gov This could be used to generate radical intermediates from the alkyl chain, enabling novel carbon-carbon or carbon-heteroatom bond formations with distinct reactivity compared to traditional ionic pathways. nih.gov

Dual Catalysis Systems: Combining photocatalysis with transition metal catalysis could open up unprecedented reaction pathways. For example, a dual photo/cobalt catalytic system could enable the coupling of the ketone with alkenes or other partners under mild conditions. nih.gov

Umpolung Strategies: The typical reactivity of the α-carbon to the ketone is nucleophilic (via its enolate). Umpolung, or reactivity inversion, could be explored. Using specific catalysts, this position could be rendered electrophilic, allowing it to react with a wide array of nucleophiles in a controlled and enantioselective manner. springernature.com

| Reaction Type | Potential Catalyst System | Target Site on Molecule | Potential Product Class |

|---|---|---|---|

| Ketone-Directed C-H Alkylation | Rhodium(III) or Ruthenium(0) complexes rsc.org | Aromatic ring (ortho to ketone) | Ortho-substituted aryl ketones |

| Photocatalytic Radical Addition | Iridium or Ruthenium photoredox catalysts nih.gov | Alkyl chain | β- or γ-functionalized ketones nih.gov |

| Negishi Cross-Coupling | Palladium or Nickel complexes wikipedia.org | Aromatic C-Br bond | Bi-aryl or aryl-alkyl ketones |

| α-Alkenylation | Rhodium(I) with bifunctional ligand acs.org | α-carbon to ketone | α,β-unsaturated ketone derivatives |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of chemical processes and materials. Applying these methods to this compound can provide deep mechanistic insights and guide experimental work, saving time and resources. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, elucidate transition state structures, and predict reaction energy barriers. up.ac.zarsc.org This can help in understanding the reactivity of the different functional groups and in designing more efficient catalytic systems for its transformation. rsc.org

Quantitative Structure-Activity Relationship (QSAR): For derivatives of the parent compound, QSAR models can be developed to predict their properties, such as biological activity or material characteristics. nih.gov By correlating molecular descriptors with observed activity, these models can screen virtual libraries of compounds to identify promising candidates for synthesis.

Molecular Docking: If derivatives are being designed for biological applications, molecular docking studies can predict how these molecules might bind to a specific protein target. nih.gov This structure-based approach is crucial in modern drug discovery and can help prioritize which derivatives to synthesize and test.

| Computational Method | Objective | Predicted Parameters | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of reactions up.ac.za | Transition state energies, reaction pathways, electronic structures | Rational catalyst design and reaction optimization |

| QSAR Modeling | Predicting properties of derivatives nih.gov | Biological activity, toxicity, material properties | Virtual screening and prioritization of synthetic targets |

| Molecular Dynamics (MD) Simulation | Understanding conformational behavior | Ligand-receptor interactions, conformational stability | Insight into binding modes for drug design applications |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The convergence of robotics, software, and chemistry is revolutionizing how molecules are made and tested. nih.gov Integrating the synthesis of this compound and its derivatives with automated platforms represents a significant opportunity.

Automated Synthesis Platforms: Robotic systems, sometimes called "chemputers," can perform multi-step syntheses with minimal human intervention. physicsworld.com These platforms can be programmed to execute a synthetic route, including reaction setup, monitoring, workup, and purification. mit.edunih.gov This allows for the rapid and reliable production of a library of derivatives for screening. chemrxiv.org

High-Throughput Experimentation (HTE): HTE enables the rapid screening of a large number of reaction conditions in parallel using small amounts of material. researchgate.net This is invaluable for optimizing reaction yields, discovering new catalysts, or exploring the scope of a new transformation. nih.gov For instance, an HTE platform could quickly identify the best catalyst and conditions for a cross-coupling reaction at the C-Br position.

AI-Driven Discovery: The most advanced platforms integrate artificial intelligence (AI) and machine learning to autonomously design and execute experiments. chemeurope.com An AI could suggest novel derivatives of this compound with desired properties, devise a synthetic route, and then direct a robotic platform to synthesize and test them, creating a closed loop of discovery. chemeurope.comatomfair.com

| Component | Function | Application to Target Compound |

|---|---|---|

| AI-Powered Software | Designs novel molecules and synthetic routes mit.edu | Propose derivatives with specific target properties |

| Robotic Liquid Handler | Dispenses precise amounts of reagents | Set up hundreds of parallel reactions for HTE screening researchgate.net |

| Flow Chemistry Reactor | Performs continuous, controlled synthesis acs.orgatomfair.com | Synthesize a library of derivatives based on the parent scaffold |

| Inline Analytics (e.g., NMR, MS) | Monitors reaction progress in real-time atomfair.com | Provide data for AI-driven optimization of reaction conditions |

| High-Throughput Screening Assay | Rapidly tests properties of new compounds cas.cnacs.org | Evaluate the biological or material properties of the synthesized library |

Q & A

Q. Which computational models best predict its interactions in supramolecular assemblies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.